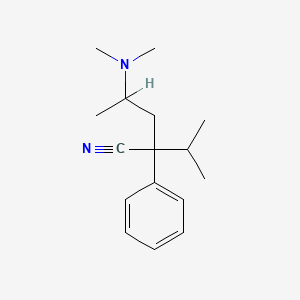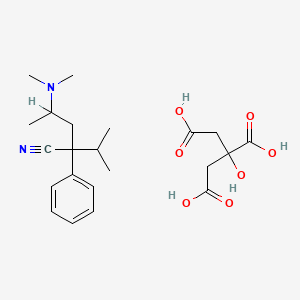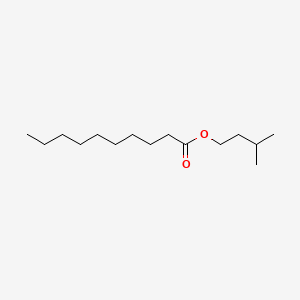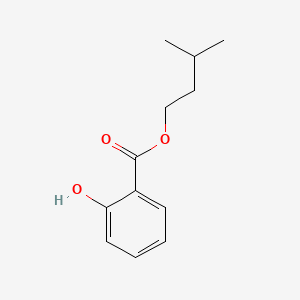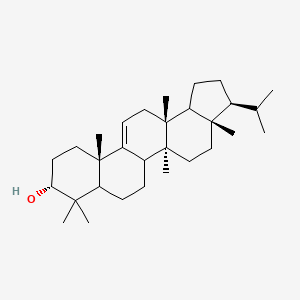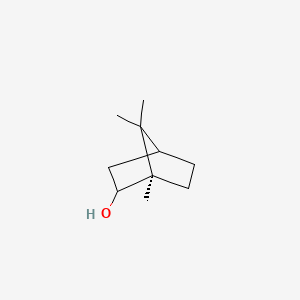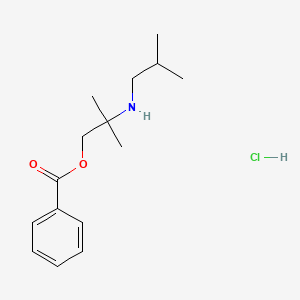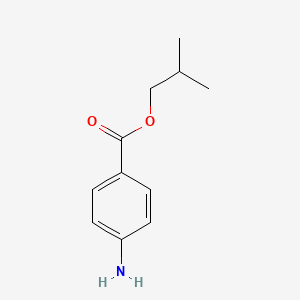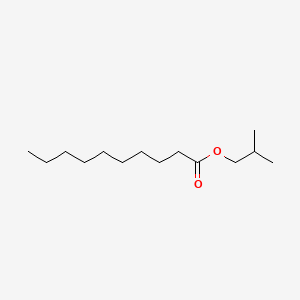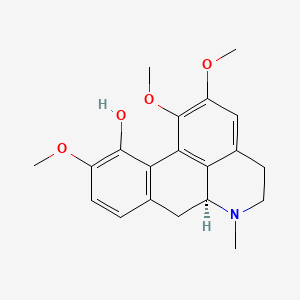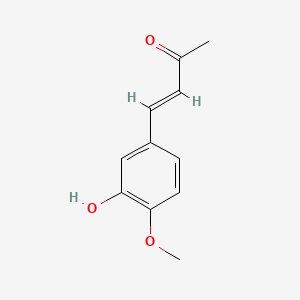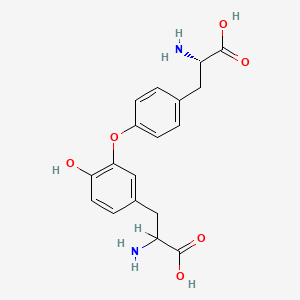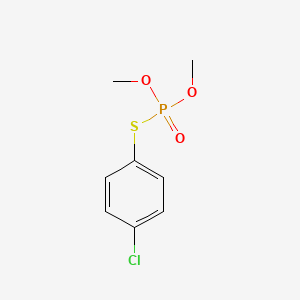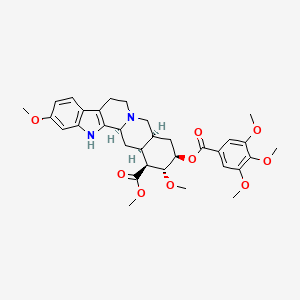
Isoreserpine
Vue d'ensemble
Description
Isoreserpine is a naturally occurring indole alkaloid derived from the roots of the Rauwolfia serpentina plant. It is an epimer of reserpine, differing in the stereochemistry at the C3 position. This compound has been studied for its pharmacological properties, particularly its effects on the central nervous system and cardiovascular system.
Applications De Recherche Scientifique
Chemistry: Isoreserpine is used as a model compound in synthetic organic chemistry to study stereoselective reactions and conformational analysis.
Biology: It is used in research to understand the biochemical pathways involving indole alkaloids.
Medicine: this compound has been investigated for its antihypertensive and sedative properties, similar to reserpine.
Industry: this compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
Isoreserpine, an epimer of reserpine , primarily targets the beta-catenin and Siah-1 proteins . Beta-catenin plays a crucial role in cell-cell adhesion and gene transcription, while Siah-1 is involved in the ubiquitin-proteasome pathway for protein degradation .
Mode of Action
This compound promotes the degradation of intracellular beta-catenin by up-regulating Siah-1 . This interaction results in a decrease in the level of intracellular beta-catenin, which subsequently affects the expression of beta-catenin/T-cell factor (TCF)-dependent genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation and differentiation. By promoting the degradation of beta-catenin, this compound inhibits the Wnt signaling pathway, leading to the repression of beta-catenin/TCF-dependent genes, such as cyclin D1 and c-myc .
Pharmacokinetics
Its parent compound, reserpine, is known to have a bioavailability of 50% . It undergoes metabolism in the gut and liver, and has an elimination half-life with an average of 33 hours
Result of Action
The molecular effect of this compound’s action is the degradation of intracellular beta-catenin and the up-regulation of Siah-1 . On a cellular level, this leads to the suppression of HCT116 colon cancer cell proliferation by repressing the expression of beta-catenin/TCF-dependent genes .
Action Environment
Additionally, individual factors such as genetics, stress, and drug use can influence the efficacy of similar drugs
Analyse Biochimique
Biochemical Properties
Isoreserpine, like Reserpine, is rich in indole alkaloids . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. It may also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoreserpine involves several key steps, including the formation of the indole moiety and the construction of the pentacyclic framework. One of the notable synthetic routes is the Diels-Alder reaction, which is used to construct the highly functionalized six-membered rings. The stereochemistry at the C3 position is introduced through a series of substrate-stereocontrolled reactions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Rauwolfia serpentina, followed by purification processes. The extraction process includes the use of solvents such as methanol and ethanol to isolate the alkaloids, which are then purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Isoreserpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound and related compounds.
Substitution: Substituted indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Reserpine: Isoreserpine is an epimer of reserpine, differing in the stereochemistry at the C3 position.
Ajmalicine: Another indole alkaloid with similar pharmacological properties.
Yohimbine: An indole alkaloid with similar structural features but different pharmacological effects.
Uniqueness
This compound is unique due to its specific stereochemistry, which affects its stability and pharmacological properties. The axial attachment of the indole to the piperidine ring in this compound renders it more stable compared to reserpine .
Propriétés
IUPAC Name |
methyl (1S,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24+,27-,28+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHRUUCFGRFIF-VPHNHGCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858952 | |
| Record name | Isoreserpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-85-9 | |
| Record name | Isoreserpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoreserpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


